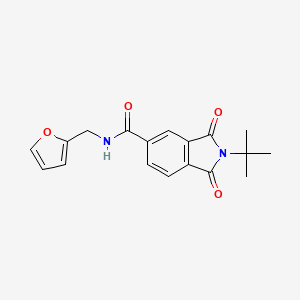![molecular formula C16H18N4O2S B5762983 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide](/img/structure/B5762983.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide, also known as DPTH, is a compound that has gained interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
作用機序
The mechanism of action of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide varies depending on its application. In medicine, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound achieves this by targeting various signaling pathways involved in cancer cell growth and survival. In antiviral applications, this compound inhibits the replication of viruses by targeting various stages of the viral life cycle. In agriculture, this compound inhibits the growth of pests and fungi by targeting various metabolic pathways involved in their growth and survival. In environmental science, this compound scavenges free radicals and protects against oxidative stress by donating electrons to free radicals and neutralizing them.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. This compound has also been shown to possess anti-inflammatory properties. In antiviral applications, this compound inhibits the replication of viruses by targeting various stages of the viral life cycle. In agriculture, this compound inhibits the growth of pests and fungi by targeting various metabolic pathways involved in their growth and survival. In environmental science, this compound scavenges free radicals and protects against oxidative stress by donating electrons to free radicals and neutralizing them.
実験室実験の利点と制限
The advantages of using 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide in lab experiments include its broad range of applications, its potency, and its low toxicity. This compound has been shown to be effective in various fields, including medicine, agriculture, and environmental science. This compound is also potent, with studies showing that it inhibits the growth of cancer cells and viruses at low concentrations. Additionally, this compound has been shown to have low toxicity, making it a potential alternative to traditional pesticides and other toxic compounds. The limitations of using this compound in lab experiments include its cost and availability. This compound is a relatively new compound, and its synthesis method can be complex and expensive. Additionally, the availability of this compound may be limited, making it difficult to obtain for lab experiments.
将来の方向性
There are many future directions for the study of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide. In medicine, future studies could focus on the development of this compound-based therapies for cancer and viral infections. In agriculture, future studies could focus on the development of this compound-based pesticides and fungicides. In environmental science, future studies could focus on the development of this compound-based antioxidants and free radical scavengers. Additionally, future studies could focus on the optimization of the synthesis method for this compound, making it more cost-effective and accessible for lab experiments.
合成法
The synthesis of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide can be achieved through a multistep process. The first step involves the preparation of 3-hydroxybenzaldehyde and 4,6-dimethyl-2-thiouracil. The two compounds are then reacted in the presence of a catalyst to form the intermediate product. The intermediate product is then reacted with propanohydrazide to form the final product, this compound.
科学的研究の応用
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-hydroxybenzylidene)propanohydrazide has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to possess anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to possess antiviral properties. Studies have shown that this compound inhibits the replication of viruses such as HIV, HCV, and influenza. In agriculture, this compound has been shown to possess insecticidal and fungicidal properties. Studies have shown that this compound inhibits the growth of various pests and fungi, making it a potential alternative to traditional pesticides. In environmental science, this compound has been shown to possess antioxidant properties. Studies have shown that this compound scavenges free radicals and protects against oxidative stress.
特性
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-7-11(2)19-16(18-10)23-12(3)15(22)20-17-9-13-5-4-6-14(21)8-13/h4-9,12,21H,1-3H3,(H,20,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMACMBBPGPIKB-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC(=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)

![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)


![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)
![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5762993.png)


